molecular formula C24H25N5O4 B2811810 N-(3-bromophenyl)-3-(2-phenoxypyrimidin-5-yl)benzamide CAS No. 951616-64-1

N-(3-bromophenyl)-3-(2-phenoxypyrimidin-5-yl)benzamide

Cat. No. B2811810
CAS RN: 951616-64-1
M. Wt: 447.495
InChI Key: QUUSQYGXEZVNCM-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-(2-phenoxypyrimidin-5-yl)benzamide, also known as BRD7389, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It has been shown to have potent antitumor activity against various cancer cell lines and has the potential to be an effective treatment option for a wide range of cancers.

Scientific Research Applications

Synthesis and Characterization of Benzamide Derivatives

Several studies focus on the synthesis, characterization, and potential applications of benzamide derivatives. For example, the synthesis of N-benzothiazol-2-yl-amides through a copper-catalyzed intramolecular cyclization process demonstrates the utility of benzamide derivatives in developing new chemical entities with potential biological activities (Wang et al., 2008). Similarly, the creation and antimicrobial evaluation of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives highlight the role of benzamide compounds in discovering new antimicrobial agents (Vijaya Laxmi et al., 2019).

Antimicrobial and Antipathogenic Activities

Research on thiourea derivatives, including acylthioureas with benzamide components, has shown significant anti-pathogenic activity, particularly against biofilm-forming bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of benzamide derivatives in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Molecular Docking Studies and Biological Evaluations

Several benzamide derivatives have undergone molecular docking studies and biological evaluations to determine their antimicrobial effectiveness. For instance, N-benzimidazol-1-yl-methyl-benzamide derivatives were synthesized and evaluated for antimicrobial activity against various pathogens, demonstrating the importance of benzamide derivatives in medicinal chemistry and drug discovery processes (Sethi et al., 2016).

properties

IUPAC Name

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-3-27-15-20-22(26-27)23(31)29(14-17-8-5-4-6-9-17)24(32)28(20)16-21(30)25-13-18-10-7-11-19(12-18)33-2/h4-12,15H,3,13-14,16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUSQYGXEZVNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NCC3=CC(=CC=C3)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide

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